molecular formula C11H17N3 B13059767 4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13059767
M. Wt: 191.27 g/mol
InChI Key: ACUMISAZKLTEMK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopropylmethyl group and a methyl group attached to an imidazo[4,5-c]pyridine core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopropylmethyl ketone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.

    Imidazole: Another nitrogen-containing heterocycle with a different ring structure.

    Cyclopropylmethyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

4-(Cyclopropylmethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific combination of a cyclopropylmethyl group and an imidazo[4,5-c]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(cyclopropylmethyl)-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H17N3/c1-11(6-8-2-3-8)10-9(4-5-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13)

InChI Key

ACUMISAZKLTEMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)CC3CC3

Origin of Product

United States

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